N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core linked to two benzo[d][1,3]dioxole moieties via a thioether-acetamide bridge.
The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiadiazole ring, thioether coupling, and amidation. For example, analogous compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide derivatives () are synthesized via refluxing thiol intermediates with potassium carbonate in acetone, followed by recrystallization . Similarly, benzo[d][1,3]dioxole-containing compounds often utilize coupling agents like EDC/HOBt in DMF for amide bond formation .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6S2/c25-17(21-7-11-1-3-13-15(5-11)29-9-27-13)8-31-20-24-23-19(32-20)22-18(26)12-2-4-14-16(6-12)30-10-28-14/h1-6H,7-10H2,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQBSWAJTRRGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The structural components of this compound include benzo[d][1,3]dioxole moieties and thiadiazole rings, which are known to enhance biological activity through various mechanisms.
Chemical Structure
The compound's molecular formula is , and it possesses a molecular weight of approximately 440.49 g/mol. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) contributes to its biological properties.
Antimicrobial Properties
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial activity. Specifically, the incorporation of thiadiazole rings has been shown to enhance the efficacy against various bacterial strains. For instance:
- Mur Ligases Inhibition : The compound has been reported to inhibit Mur ligases (MurD and MurE), enzymes critical for bacterial cell wall synthesis. This inhibition can lead to effective antimicrobial action against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Anticancer Activity
In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against cancer cell lines. For example:
- Cytotoxicity Assays : Compounds with structural similarities have shown IC50 values in the micromolar range against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). These findings suggest potential therapeutic applications for the compound in oncology .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By targeting specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Certain analogs may interfere with cell cycle progression in cancer cells.
Research Findings and Case Studies
Comparison with Similar Compounds
Key Observations:
Lipophilicity and Bioavailability : The dual benzo[d][1,3]dioxole groups in the target compound likely enhance membrane permeability compared to furan or isoxazole analogs .
Cytotoxic Potential: Analogs with chlorophenyl or oxadiazole groups (e.g., ) demonstrate cytotoxic activity, suggesting the target compound may share similar mechanisms .
Structural Similarity and MOAs : highlights that compounds with shared scaffolds (e.g., thiadiazole-thioether cores) often target overlapping protein networks, such as kinases or tubulin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
